molecular formula C13H10N8OS B5820262 5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5820262
M. Wt: 326.34 g/mol
InChI Key: PBUGLUNQJRWDGB-UHFFFAOYSA-N
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Description

5-{[(1-Phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound combining triazolo[1,5-a]pyrimidinone and tetrazole moieties. The triazolopyrimidinone core is a fused bicyclic system known for its versatility in medicinal chemistry, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking . This compound’s unique structure suggests applications in drug design, particularly in targeting enzymes or receptors where electronic and steric properties are critical.

Properties

IUPAC Name

5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N8OS/c22-11-6-9(16-12-14-8-15-21(11)12)7-23-13-17-18-19-20(13)10-4-2-1-3-5-10/h1-6,8H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUGLUNQJRWDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)N4C(=N3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally compared to other triazolopyrimidinone derivatives (Table 1). Key differences lie in the substituents at the 5-position:

Compound 5-Position Substituent Key Features
Target Compound [(1-Phenyl-1H-tetrazol-5-yl)thio]methyl Tetrazole (bioisostere), thioether linkage, phenyl group
S1-TP Chloromethyl Electrophilic reactivity, potential for nucleophilic substitution
S2-TP Piperidinomethyl Basic amine, enhances solubility, potential CNS penetration
S3-TP Morpholinomethyl Polar oxygen atom, improves water solubility
7-Chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 4-Fluorophenyl Halogenated aryl group, electron-withdrawing effects
5-[(3-Chloro-2-methylphenoxy)methyl]-2-phenyltriazolo[1,5-a]pyrimidin-7-one (3-Chloro-2-methylphenoxy)methyl Aryl ether, chloro substituent enhances lipophilicity
5-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Trifluoromethyl Strong electron-withdrawing group, metabolic resistance

Structural Insights :

  • The tetrazole-thioether group in the target compound combines metabolic stability (tetrazole) with moderate lipophilicity (thioether), contrasting with the polar morpholinomethyl (S3-TP) or reactive chloromethyl (S1-TP) groups .
  • The phenyltetrazole moiety may act as a bioisostere for carboxylates, similar to trifluoromethyl groups in enhancing binding affinity .

Key Differences :

  • The tetrazole-thioether group may require specialized reagents (e.g., tetrazole-thiols) or protecting groups, increasing synthetic complexity compared to chloromethyl or morpholinomethyl derivatives.
Pharmacological and Physicochemical Properties

Electrochemical Behavior :

  • S1-TP, S2-TP, and S3-TP exhibit irreversible oxidation peaks on carbon graphite electrodes, with potentials influenced by substituents (e.g., morpholinomethyl in S3-TP shifts peaks due to electron-donating effects) .

Physicochemical Properties :

  • LogP: The target compound’s logP is estimated to be higher than S3-TP (due to morpholine’s polarity) but lower than chlorophenoxy derivatives .
  • Solubility : The tetrazole’s polarity may improve aqueous solubility compared to trifluoromethyl-substituted analogs .

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